

# Application Notes and Protocols for Hpk1-IN-13 In Vitro Kinase Assay

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These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **Hpk1-IN-13**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This document is intended for researchers, scientists, and drug development professionals.

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[2] The following protocols describe a luminescent-based in vitro kinase assay to quantify the potency of **Hpk1-IN-13**.

### **Data Presentation**

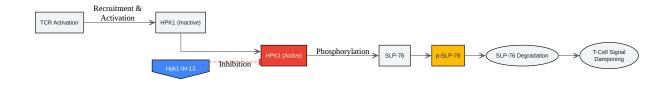
The primary quantitative data generated from this protocol is the half-maximal inhibitory concentration (IC50) value of **Hpk1-IN-13** against HPK1. The results of this analysis should be summarized as shown in the table below.



Compound	Target	Assay Type	Substrate	ATP Concentrati on (μM)	IC50 (nM)
Hpk1-IN-13	HPK1	ADP-Glo™ Kinase Assay	МВР	10	To be determined via experiment
Staurosporin e (Control)	HPK1	ADP-Glo™ Kinase Assay	MBP	10	Refer to literature/inter nal data

# **HPK1 Signaling Pathway**

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the eventual ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. Inhibition of HPK1 with compounds like **Hpk1-IN-13** is expected to block this negative feedback loop, leading to sustained T-cell activation.[2][4]



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HPK1 signaling pathway in T-cells.

## **Experimental Protocols**



This section details the protocol for determining the IC50 value of **Hpk1-IN-13** using a commercially available ADP-Glo<sup>™</sup> Kinase Assay kit.

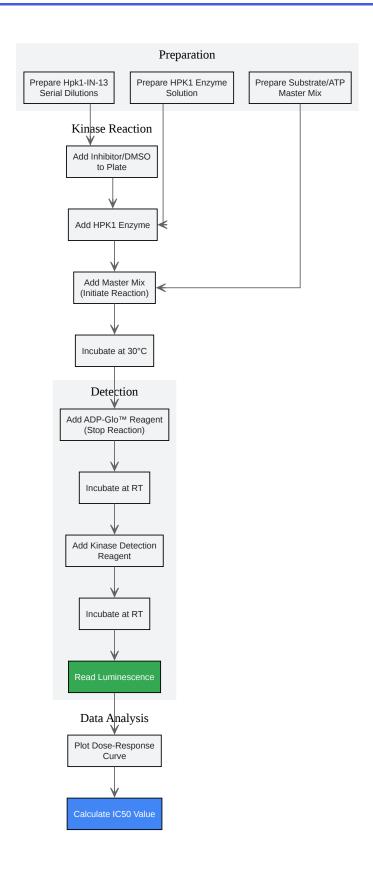
## **Materials and Reagents**

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- 5x Kinase Assay Buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Hpk1-IN-13
- DMSO
- Nuclease-free water
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

## **Experimental Workflow**

The experimental workflow involves preparing the reagents, performing the kinase reaction in the presence of serially diluted inhibitor, and then detecting the amount of ADP produced, which is inversely proportional to the kinase activity.





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In vitro kinase assay workflow.



## **Detailed Methodology**

#### 1. Reagent Preparation

• 1x Kinase Assay Buffer: Prepare the required volume of 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. For example, to make 10 mL of 1x buffer, mix 2 mL of 5x buffer with 8 mL of water.

#### • Hpk1-IN-13 Serial Dilutions:

- Prepare a 10 mM stock solution of Hpk1-IN-13 in 100% DMSO.
- Create a 10-fold serial dilution series of the inhibitor in 100% DMSO. For example, starting with a 1 mM intermediate stock, perform 1:10 dilutions to obtain concentrations from 100 μM down to 1 nM.
- These DMSO stocks will be further diluted in the assay plate. The final concentration of DMSO in the assay should not exceed 1%.[5]
- HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 1-5 ng/μL) in 1x Kinase Assay Buffer. Keep the diluted enzyme on ice.
- Substrate/ATP Master Mix: Prepare a master mix containing MBP substrate and ATP. For a final volume of 25 μL per reaction, you can prepare a 2.5x master mix. For each reaction, this would contain the desired final concentration of MBP (e.g., 0.2 mg/mL) and ATP (e.g., 10 μM).

#### 2. Kinase Reaction

- The following steps are for a single well. It is recommended to perform all reactions in duplicate or triplicate.
- Add 2.5 μL of the serially diluted Hpk1-IN-13 or DMSO (for positive and no-enzyme controls) to the wells of a white, opaque 96-well plate.
- Add 10 μL of 1x Kinase Assay Buffer to the "blank" (no enzyme) wells.



- Add 10 μL of the diluted HPK1 enzyme solution to the "test inhibitor" and "positive control" wells.
- Initiate the kinase reaction by adding 12.5 μL of the Substrate/ATP Master Mix to all wells.
- Mix the plate gently and incubate for 60 minutes at 30°C.
- 3. Luminescence Detection
- After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
- Incubate the plate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- 4. Data Analysis
- Subtract the "blank" reading from all other measurements.
- Determine the percent inhibition for each Hpk1-IN-13 concentration using the following formula:

% Inhibition = 100 \* (1 - (Signal Inhibitor / Signal PositiveControl))

- Plot the percent inhibition against the logarithm of the **Hpk1-IN-13** concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

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